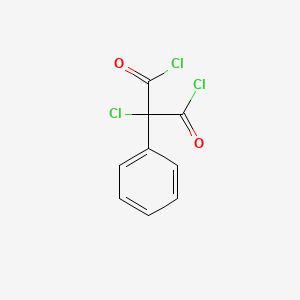
Chloro(phenyl)propanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(phenyl)propanedioyl dichloride, also known as malonyl chloride, is an organic compound with the formula C₃H₂Cl₂O₂. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is the acyl chloride derivative of malonic acid and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Chloro(phenyl)propanedioyl dichloride can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative by reacting it with thionyl chloride, resulting in the formation of this compound . The reaction conditions typically involve heating the mixture to facilitate the reaction.
Chemical Reactions Analysis
Chloro(phenyl)propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form malonic acid.
Reduction: It can be reduced to form malonyl derivatives, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include water, amines, alcohols, and reducing agents such as sodium borohydride. The major products formed from these reactions are malonic acid, amides, esters, and malonyl derivatives .
Scientific Research Applications
Chloro(phenyl)propanedioyl dichloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is used in the preparation of polymers and copolymers, which have applications in materials science.
Biological Research: It is used in the synthesis of biologically active molecules and intermediates for drug discovery.
Mechanism of Action
The mechanism of action of chloro(phenyl)propanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Chloro(phenyl)propanedioyl dichloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acyl chlorides, this compound is unique due to its malonyl structure, which allows it to participate in specific reactions such as the formation of malonyl derivatives . Similar compounds include:
Acetyl Chloride (CH₃COCl): Used in acetylation reactions.
Benzoyl Chloride (C₆H₅COCl): Used in benzoylation reactions.
This compound’s unique structure and reactivity make it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
112081-08-0 |
|---|---|
Molecular Formula |
C9H5Cl3O2 |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2-chloro-2-phenylpropanedioyl dichloride |
InChI |
InChI=1S/C9H5Cl3O2/c10-7(13)9(12,8(11)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
GPDNXGRQQQQPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



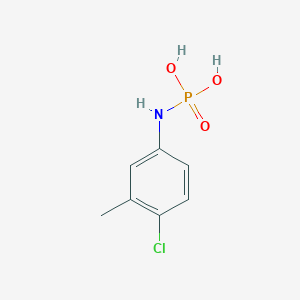
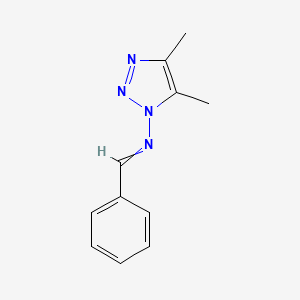

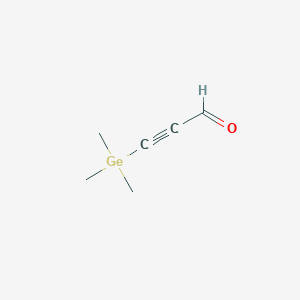
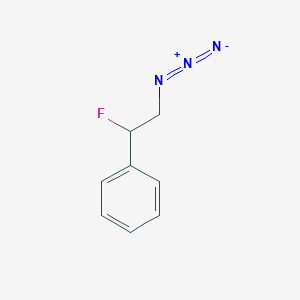
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
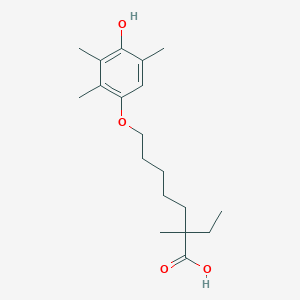
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
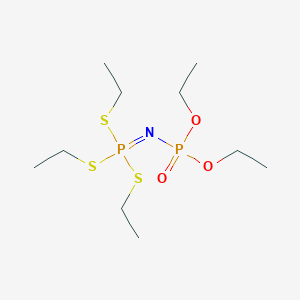
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
